5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a combination of nitro, thiophene, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Furan-2-Carboxamide Core: This step involves the reaction of furan-2-carboxylic acid with an amine to form the carboxamide.
Introduction of the Nitro Group: Nitration of the furan ring is carried out using a nitrating agent such as nitric acid.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Incorporation of the Thiophene Group: The thiophene-3-carbonyl group is attached via an acylation reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine and thiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-NITROFURAN-2-CARBOXAMIDE: Similar structure but lacks the piperazine and thiophene groups.
THIOPHENE-3-CARBONYL PIPERAZINE: Contains the thiophene and piperazine moieties but lacks the furan and nitro groups.
Uniqueness
5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-nitro-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S.ClH/c21-15(13-1-2-14(25-13)20(23)24)17-4-5-18-6-8-19(9-7-18)16(22)12-3-10-26-11-12;/h1-3,10-11H,4-9H2,(H,17,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTAJQMDCYWZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.